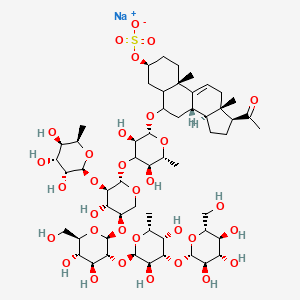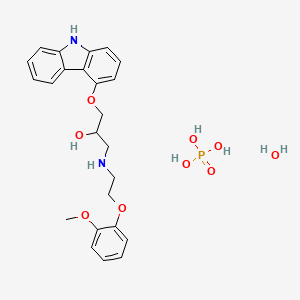
Carvedilol phosphate monohydrate
Overview
Description
Carvedilol phosphate monohydrate is a pharmaceutical compound primarily used in the treatment of cardiovascular diseases such as hypertension, ischemic heart disease, and congestive heart failure. It is a non-selective beta-adrenergic antagonist that also blocks alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carvedilol phosphate monohydrate can be synthesized through a multi-step process involving the reaction of carvedilol with phosphoric acid. The synthesis typically involves the following steps:
Formation of Carvedilol Base: Carvedilol is synthesized by reacting 4-(2,3-epoxypropoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.
Phosphorylation: The carvedilol base is then reacted with phosphoric acid to form carvedilol phosphate.
Crystallization: The carvedilol phosphate is crystallized from an aqueous solution to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition.
Chemical Reactions Analysis
Types of Reactions: Carvedilol phosphate monohydrate undergoes various chemical reactions, including:
Oxidation: Carvedilol can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert carvedilol to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Carvedilol phosphate monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-adrenergic antagonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Mechanism of Action
Carvedilol phosphate monohydrate exerts its effects by blocking beta-1, beta-2, and alpha-1 adrenergic receptors. This leads to a decrease in heart rate and blood pressure, as well as vasodilation. The compound’s dual action on beta and alpha receptors makes it effective in treating heart failure and hypertension . The molecular targets include adrenergic receptors, and the pathways involved are related to the inhibition of the adrenergic nervous system, which reduces the release of noradrenaline .
Comparison with Similar Compounds
Propranolol: Another non-selective beta-adrenergic antagonist used for hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic antagonist used for hypertension and angina.
Metoprolol: A selective beta-1 adrenergic antagonist used for hypertension and heart failure.
Uniqueness of Carvedilol Phosphate Monohydrate: this compound is unique due to its dual action on both beta and alpha receptors, which provides a broader therapeutic effect compared to selective beta-blockers like atenolol and metoprolol. This dual action makes it particularly effective in reducing peripheral vascular resistance and improving outcomes in heart failure patients .
Properties
CAS No. |
1196658-85-1 |
|---|---|
Molecular Formula |
C24H31N2O9P |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |
InChI |
InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |
InChI Key |
JAYBFQXVKDGMFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260564.png)

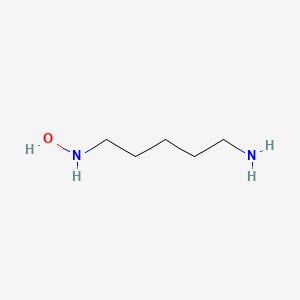
![Sodium 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzoimidazole](/img/structure/B1260569.png)
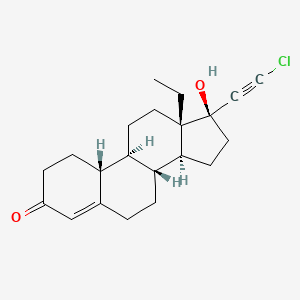
![(4S)-4-[(3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one](/img/structure/B1260571.png)
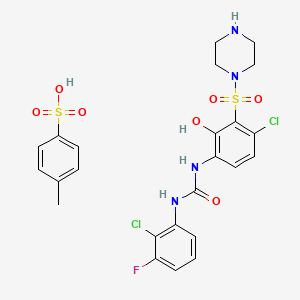
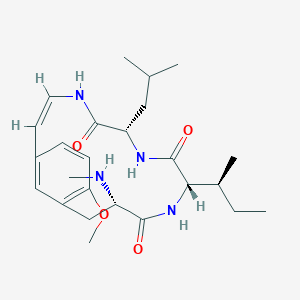
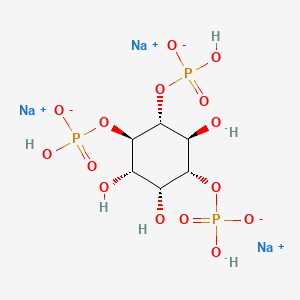

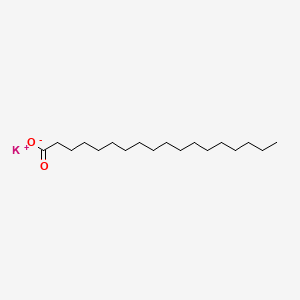
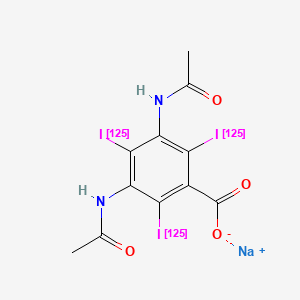
![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)
